molecular formula C21H15ClN2O B14267834 4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one CAS No. 161368-41-8

4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14267834
CAS No.: 161368-41-8
M. Wt: 346.8 g/mol
InChI Key: HADCRZXCNRKUOT-UHFFFAOYSA-N
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Description

4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a chloro-substituted cyclohexadienone ring with a diphenyl-substituted imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the formation of the imidazole ring followed by its attachment to the cyclohexadienone structure. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives and quinonoid compounds, which can have different functional properties depending on the substituents introduced.

Scientific Research Applications

4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding sites, disrupting normal biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific combination of a chloro-substituted cyclohexadienone ring and a diphenyl-substituted imidazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

161368-41-8

Molecular Formula

C21H15ClN2O

Molecular Weight

346.8 g/mol

IUPAC Name

4-chloro-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol

InChI

InChI=1S/C21H15ClN2O/c22-16-11-12-18(25)17(13-16)21-23-19(14-7-3-1-4-8-14)20(24-21)15-9-5-2-6-10-15/h1-13,25H,(H,23,24)

InChI Key

HADCRZXCNRKUOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4

Origin of Product

United States

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